ETHYL 2-(4-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-(4-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodinated benzamide group, a dimethylthiophene ring, and an ethyl ester functional group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the iodination of a benzamide precursor, followed by the introduction of the dimethylthiophene moiety through a series of coupling reactions. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of solvents like methanol and water, with catalysts such as potassium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzamide ring .
Scientific Research Applications
ETHYL 2-(4-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic applications includes its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-(4-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The iodinated benzamide group can bind to proteins or enzymes, altering their activity. The dimethylthiophene ring may interact with cellular membranes or other hydrophobic regions, influencing the compound’s distribution and efficacy. Pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-IODOBENZAMIDO)-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE: Similar in structure but with a pyridazine ring instead of a thiophene ring.
O-ETHYL S-(2-(4-IODOBENZAMIDO)-2-OXOETHYL) CARBONODITHIOATE: Contains a carbonodithioate group instead of a carboxylate group.
Uniqueness
ETHYL 2-(4-IODOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of an iodinated benzamide group and a dimethylthiophene ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .
Properties
IUPAC Name |
ethyl 2-[(4-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKNVRCYHSKFSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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